molecular formula C7H14F2O B2658893 4,4-Difluoro-3,3-dimethylpentan-1-ol CAS No. 2005386-07-0

4,4-Difluoro-3,3-dimethylpentan-1-ol

Cat. No.: B2658893
CAS No.: 2005386-07-0
M. Wt: 152.185
InChI Key: MSNVWFYCEYIHHN-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylpentan-1-ol (CAS No.: 1568396-95-1) is a fluorinated primary alcohol with the molecular formula C₇H₁₄F₂O and a molecular weight of 164.18 g/mol . Its structure features two fluorine atoms at the C4 position, two methyl groups at C3, and a hydroxyl group at C1 (Figure 1). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of fluorinated building blocks for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-6(2,4-5-10)7(3,8)9/h10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVWFYCEYIHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005386-07-0
Record name 4,4-difluoro-3,3-dimethylpentan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,3-dimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-dimethylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

3,3-dimethylpentan-1-ol+DASTThis compound+by-products\text{3,3-dimethylpentan-1-ol} + \text{DAST} \rightarrow \text{this compound} + \text{by-products} 3,3-dimethylpentan-1-ol+DAST→this compound+by-products

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,3-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3,3-dimethylpentan-2-one.

    Reduction: Formation of 4,4-difluoro-3,3-dimethylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

4,4-Difluoropentan-1-ol (C₅H₁₀F₂O)

  • Molecular Weight : 136.13 g/mol .
  • Key Differences : Lacks the dimethyl groups at C3, resulting in reduced steric hindrance and lower molecular weight.
  • Synthesis : Prepared via fluorination of pentan-1-ol derivatives using reagents like F-TEDA-BF₄, yielding 70–80% under optimized conditions .
  • Applications : Used in lipophilicity studies to assess fluorine’s impact on solubility; less sterically hindered than 4,4-difluoro-3,3-dimethylpentan-1-ol, making it more reactive in esterification reactions .

3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (Quinofumelin)

  • Molecular Weight : 322.35 g/mol .
  • Key Differences: Incorporates a quinoline moiety and a difluorinated dihydroisoquinoline ring system. The hydroxyl group in this compound is replaced with a quinoline group.
  • Applications: A fungicide with a novel mode of action, distinct from the synthetic utility of this compound .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (C₁₂H₁₈O)

  • Molecular Weight : 178.28 g/mol .
  • Key Differences : Contains a bulky tolyl substituent instead of fluorine atoms, leading to higher lipophilicity.

Structural and Functional Analysis

Impact of Fluorination

  • Lipophilicity: Fluorination at C4 in this compound reduces logP compared to non-fluorinated analogs like 3,3-dimethylpentan-1-ol, enhancing solubility in polar solvents .
  • Stereoelectronic Effects : The electron-withdrawing fluorine atoms stabilize adjacent carbocations, facilitating nucleophilic substitutions in synthetic pathways .

Steric Effects of Dimethyl Groups

  • The C3 dimethyl groups in this compound hinder nucleophilic attack at C4, contrasting with 4,4-difluoropentan-1-ol, which exhibits faster reaction kinetics in esterification (e.g., 63% yield in tosylation vs. >80% for simpler analogs) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₇H₁₄F₂O 164.18 -OH, -CF₂, -CH(CH₃)₂ Pharmaceutical intermediates
4,4-Difluoropentan-1-ol C₅H₁₀F₂O 136.13 -OH, -CF₂ Lipophilicity studies
Quinofumelin C₂₀H₁₆F₂N₂ 322.35 Quinoline, difluoro-isoquinoline Fungicide
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.28 -OH, -C(CH₃)₂, -C₆H₄CH₃ Fragrance ingredient

Biological Activity

4,4-Difluoro-3,3-dimethylpentan-1-ol is an organic compound classified as a fluorinated alcohol. Its unique structure, featuring two fluorine atoms and two methyl groups attached to a pentan-1-ol backbone, contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C7H14F2OC_7H_{14}F_2O. It is characterized by the following key properties:

PropertyValue
Molecular Weight164.19 g/mol
DensityApproximately 1.05 g/cm³
Boiling PointEstimated around 150°C
SolubilitySoluble in organic solvents

The presence of fluorine is known to enhance lipophilicity and alter pharmacokinetic properties compared to non-fluorinated alcohols, potentially affecting its biological interactions.

The mechanism of action for this compound primarily involves its interaction with biological systems. As an alcohol, it may act as a substrate or inhibitor in enzymatic reactions. The fluorine atoms can influence enzyme activity or receptor binding due to their electronegative nature. This compound may also modulate cellular processes by affecting signal transduction pathways and gene expression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antimicrobial Properties : Some studies have reported that fluorinated alcohols possess antimicrobial properties. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.
  • Cellular Toxicity : Research on related fluorinated compounds indicates that they can exhibit cytotoxic effects at certain concentrations. Evaluating the cytotoxicity of this compound in various cell lines could provide insights into its safety profile.

Case Studies

Several case studies have explored the biological effects of fluorinated alcohols:

  • Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry examined the interaction of various fluorinated alcohols with cytochrome P450 enzymes. The results indicated that these compounds could significantly alter enzyme kinetics and substrate specificity .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial activity of fluorinated compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural modifications could enhance antibacterial efficacy .

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